Cas no 2680627-01-2 (tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate)
![tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2680627-01-2x500.png)
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28299384
- tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate
- 2680627-01-2
-
- インチ: 1S/C16H25BrN2O2/c1-16(2,3)21-15(20)19(11-10-18(4)5)12-13-6-8-14(17)9-7-13/h6-9H,10-12H2,1-5H3
- InChIKey: VHDXHJAOVWYFIH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CN(C(=O)OC(C)(C)C)CCN(C)C
計算された属性
- 精确分子量: 356.10994g/mol
- 同位素质量: 356.10994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 32.8Ų
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299384-0.5g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28299384-0.05g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28299384-1.0g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28299384-10.0g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28299384-2.5g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28299384-5.0g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28299384-0.25g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28299384-0.1g |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate |
2680627-01-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 |
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamateに関する追加情報
Introduction to tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate (CAS No. 2680627-01-2)
tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 2680627-01-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the carbamate class, characterized by the presence of a carbamate functional group (-NHCOO-) linked to an aromatic ring and an aliphatic chain. The structural features of this molecule, particularly the 4-bromophenyl moiety and the dimethylamino substituent, contribute to its unique chemical properties and potential biological activities.
The synthesis and application of tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate have been explored in various research contexts, including drug discovery and molecular pharmacology. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in protein targets. This feature makes the compound a valuable scaffold for developing novel therapeutic agents. Additionally, the dimethylamino ethyl chain introduces basicity, which can be exploited in designing molecules with specific interactions with acidic residues in biological targets.
In recent years, there has been a growing interest in carbamate-based compounds due to their versatility and efficacy in modulating biological pathways. Carbamates are known for their ability to act as transition-state analogs, mimicking the intermediate states of enzymatic reactions. This property has been leveraged in the development of enzyme inhibitors, which are crucial in treating various diseases by targeting specific enzymatic pathways. The structural motif of tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate aligns well with this concept, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in oncology research. The 4-bromophenyl group can be incorporated into molecules designed to interact with kinases and other enzymes involved in cancer cell proliferation. Recent studies have shown that brominated aromatic compounds often exhibit enhanced cytotoxicity against tumor cells due to their ability to disrupt critical signaling pathways. Furthermore, the dimethylamino moiety can serve as a linker or spacer group, allowing for fine-tuning of molecular properties such as solubility and bioavailability.
The role of carbamates in modulating neurotransmitter systems has also been extensively studied. The basic nature of the dimethylamino group can facilitate interactions with neurotransmitter receptors or transporters, making this class of compounds attractive for developing treatments for neurological disorders. For instance, carbamate derivatives have been explored as potential treatments for conditions such as epilepsy and depression due to their ability to modulate synaptic transmission.
From a synthetic chemistry perspective, tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate presents an interesting challenge due to its complex structure. The synthesis involves multiple steps, including functional group transformations and protecting group strategies, which require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient access to such complex molecules, making them more accessible for further biological evaluation.
The pharmacokinetic properties of this compound are also critical considerations in drug development. The presence of both lipophilic (aromatic ring) and hydrophilic (amine) moieties suggests that it may exhibit balanced distribution across different tissues upon administration. This property is desirable for achieving therapeutic efficacy while minimizing side effects. Additionally, the stability of the carbamate linkage under physiological conditions must be evaluated to ensure that the compound retains its intended activity throughout its biological half-life.
In conclusion, tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate (CAS No. 2680627-01-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it suitable for applications in oncology, neurology, and other therapeutic areas where modulating enzyme activity or neurotransmitter systems is relevant. Continued investigation into its biological activity, synthetic pathways, and pharmacokinetic properties will be essential in determining its potential as a lead compound or tool molecule.
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